3-Amino-1,3-dimethyl-cyclobutanol is a chemical compound with the molecular formula and a molecular weight of 115.18 g/mol. It is characterized by the presence of an amino group and two methyl groups attached to a cyclobutane ring. The compound is also known by its IUPAC name, 3-amino-1,3-dimethylcyclobutan-1-ol, and has a CAS number of 1889904-81-7 . This compound is classified as an organic amine and is primarily used in scientific research and organic synthesis.
The synthesis of 3-amino-1,3-dimethyl-cyclobutanol typically involves several key steps:
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes precise control over temperature, pressure, and the use of catalysts to facilitate reactions effectively.
The molecular structure of 3-amino-1,3-dimethyl-cyclobutanol features a cyclobutane ring with an amino group at position 3 and two methyl groups at positions 1 and 3. The structural formula can be represented in SMILES notation as CC1(N)CC(C)(O)C1, indicating the arrangement of atoms within the molecule .
CC1(CC(C)(C)O)N.3-Amino-1,3-dimethyl-cyclobutanol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-amino-1,3-dimethyl-cyclobutanol involves its interaction with biological molecules. The amino group can form hydrogen bonds with various biomolecules, influencing their conformation and activity. This interaction may modulate enzyme activities or receptor functions, leading to specific biological effects.
The physical properties of 3-amino-1,3-dimethyl-cyclobutanol include:
The chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 115.18 g/mol |
| IUPAC Name | 3-amino-1,3-dimethylcyclobutan-1-ol |
| CAS Number | 1889904-81-7 |
| Purity | Typically >97% |
3-Amino-1,3-dimethyl-cyclobutanol has several scientific applications:
This compound's unique structural features make it valuable for various research applications across chemistry and biology disciplines.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9